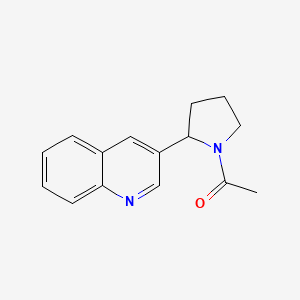

1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-quinolin-3-ylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11(18)17-8-4-7-15(17)13-9-12-5-2-3-6-14(12)16-10-13/h2-3,5-6,9-10,15H,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBBQYJGQHCVEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352507-34-6 | |

| Record name | 1-[2-(quinolin-3-yl)pyrrolidin-1-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of quinoline derivatives with pyrrolidine under specific conditions. One common method is the condensation of quinoline-3-carbaldehyde with pyrrolidine in the presence of a suitable catalyst . The reaction is often carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and minimize environmental impact .

Chemical Reactions Analysis

Reactivity of the Ethanone Group

The ketone functionality is susceptible to nucleophilic additions and reductions:

Nucleophilic Addition

-

Hydrazone Formation : Reaction with hydrazine derivatives forms hydrazones, useful in further functionalization. For example, hydrazine hydrate in ethanol under reflux yields the corresponding hydrazide .

-

Oxime Synthesis : Treatment with hydroxylamine hydrochloride under basic conditions produces oximes .

Reduction

-

Reduction to Alcohol : Using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), the ketone can be reduced to a secondary alcohol.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Hydrazone formation | Hydrazine hydrate, ethanol, reflux | 1-(2-(quinolin-3-yl)pyrrolidin-1-yl)ethanehydrazide |

| Oxime synthesis | NH₂OH·HCl, KOH, ethanol, RT | 1-(2-(quinolin-3-yl)pyrrolidin-1-yl)ethanone oxime |

| Reduction to alcohol | LiAlH₄, THF, 0°C → RT | 1-(2-(quinolin-3-yl)pyrrolidin-1-yl)ethanol |

Reactions Involving the Pyrrolidine Ring

The pyrrolidine ring, a five-membered secondary amine, can undergo:

Alkylation/Acylation

-

N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) modifies the nitrogen.

-

Acylation : Acetic anhydride or acetyl chloride introduces acetyl groups at the nitrogen.

Ring-Opening Reactions

Strong acids or bases may cleave the pyrrolidine ring, though stability under mild conditions is typical.

Quinoline Ring Modifications

The quinoline moiety undergoes electrophilic aromatic substitution (EAS) at electron-rich positions:

Halogenation

-

Chlorination or bromination occurs at the 5- or 8-positions using Cl₂ or Br₂ in acetic acid.

Nitration/Sulfonation

-

Nitration with HNO₃/H₂SO₄ targets the 5-position, while sulfonation introduces sulfonic acid groups.

Cross-Coupling Reactions

The quinoline system may participate in Suzuki-Miyaura or Buchwald-Hartwig couplings for biaryl or amine-functionalized derivatives.

Spectroscopic Characterization

Key data for reaction products include:

Scientific Research Applications

1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes such as DNA gyrase and topoisomerase, inhibiting DNA synthesis and leading to cell death.

Pathways Involved: It can interfere with the biosynthesis of nucleic acids and proteins, disrupting cellular functions and leading to antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanone and related ethanone derivatives:

Key Comparative Insights:

Structural Complexity: The quinoline-pyrrolidine hybrid (e.g., ) is more structurally complex than simpler analogs like 1-(piperidin-1-yl)ethanone, which lacks fused aromatic systems.

Pharmacological Potential: Compounds with trifluoromethyl groups (e.g., ) or thiazole moieties (e.g., ) exhibit enhanced bioactivity profiles, likely due to improved target binding or metabolic stability.

Solubility and Reactivity : Hydroxymethyl-substituted derivatives (e.g., ) show increased hydrophilicity, whereas nitro-substituted analogs (e.g., ) may undergo redox transformations in biological systems.

Synthetic Accessibility: Pyrrolidine-based ethanones are generally synthesized via acylation or alkylation of pre-functionalized heterocycles, as seen in the preparation of 2-(2-pyridinyl)-1-(3-pyridinyl)-1-ethanone .

Biological Activity

1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C15H16N2O

SMILES: CC(=O)N1CCCC1C2=CC3=CC=CC=C3N=C2

InChIKey: FWBBQYJGQHCVEZ-UHFFFAOYSA-N

The compound features a quinoline moiety linked to a pyrrolidine ring, which is known for its ability to engage in various biochemical interactions. The structural complexity contributes to its potential therapeutic effects.

Quinoline derivatives, including 1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanone, are known to interact with multiple biological targets:

- Enzyme Inhibition: These compounds often inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and have implications in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity: Research indicates that quinoline derivatives exhibit antimicrobial properties against various pathogens. They can disrupt bacterial cell membranes or interfere with metabolic pathways .

- Anticancer Properties: The compound has shown cytotoxic effects against cancer cell lines, particularly those with elevated levels of NQO1, an enzyme involved in the metabolism of quinones .

Biological Activity Summary

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antimicrobial | Various pathogens | |

| Enzyme Inhibition | AChE, BuChE | |

| Cytotoxicity | Cancer cell lines |

Case Studies and Research Findings

-

Antimicrobial Activity:

A study synthesized a series of pyrrolidinyl-quinoline derivatives and evaluated their antimicrobial activity. The results demonstrated moderate to good inhibition zones against standard bacterial strains, suggesting potential use in treating infections . -

Neuroprotective Effects:

In vitro studies indicated that certain quinoline derivatives could inhibit AChE with IC50 values comparable to known inhibitors such as donepezil. This suggests that 1-(2-(Quinolin-3-yl)pyrrolidin-1-yl)ethanone may offer neuroprotective benefits in Alzheimer's disease models . -

Cytotoxicity Against Cancer Cells:

Research involving hybrids of quinoline derivatives revealed significant cytotoxic effects on breast (MCF-7) and lung (A549) cancer cell lines, particularly in cells expressing high levels of NQO1. The mechanism appears linked to the generation of reactive oxygen species (ROS) following enzymatic reduction of the quinone moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.